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Compound of Interest

Compound Name: Vinyl fluoride

Cat. No.: B1195381 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of vinyl fluoride
and its derivatives in organometallic catalysis. The following sections outline key palladium-

and nickel-catalyzed cross-coupling reactions, offering step-by-step experimental procedures,

quantitative data for reaction optimization and substrate scope, and mechanistic diagrams to

illustrate the underlying chemical transformations.

Palladium-Catalyzed Fluorination of Cyclic Vinyl
Triflates
The palladium-catalyzed fluorination of cyclic vinyl triflates is a powerful method for the

synthesis of cyclic vinyl fluorides, which are valuable motifs in medicinal chemistry. A

significant challenge in this transformation is controlling regioselectivity. The use of

triethyl(trifluoromethyl)silane (TESCF₃) as an additive has been shown to dramatically improve

regioselectivity, favoring the formation of the desired product.

Quantitative Data Summary
Table 1: Optimization of Reaction Conditions for the Fluorination of a Model Cyclic Vinyl Triflate
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Entry
Catalyst
(mol%)

Ligand
(mol%)

Additive
(mol%)

Solvent
Temp
(°C)

Yield
(%)

Regiose
lectivity
(A:B)

1

[(cinnam

yl)PdCl]₂

(2)

t-

BuBrettP

hos (5)

None 2-MeTHF 90 - 1.8:1

2

[(cinnam

yl)PdCl]₂

(2)

t-

BuBrettP

hos (5)

TESCF₃

(30)
2-MeTHF 90 - >99:1

3

[(cinnam

yl)PdCl]₂

(2)

L8 (5)
TESCF₃

(30)
Toluene 110 85 >99:1

Data compiled from studies by Buchwald and coworkers.

Table 2: Substrate Scope for the Palladium-Catalyzed Fluorination of Cyclic Vinyl Triflates

Substrate Product Yield (%)

4-Phenylcyclohex-1-en-1-yl

trifluoromethanesulfonate

1-Fluoro-4-phenylcyclohex-1-

ene
85

4-(tert-Butyl)cyclohex-1-en-1-yl

trifluoromethanesulfonate

4-(tert-Butyl)-1-fluorocyclohex-

1-ene
82

Cyclohept-1-en-1-yl

trifluoromethanesulfonate
1-Fluorocyclohept-1-ene 75

3,4-Dihydronaphthalen-1-yl

trifluoromethanesulfonate

1-Fluoro-3,4-

dihydronaphthalene
88

Yields are for isolated products under optimized conditions with TESCF₃.

Experimental Protocol: General Procedure for
Palladium-Catalyzed Fluorination
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Materials:

Palladium precatalyst (e.g., [(cinnamyl)PdCl]₂)

Biarylphosphine ligand (e.g., t-BuBrettPhos or L8)

Cesium fluoride (CsF)

Triethyl(trifluoromethyl)silane (TESCF₃)

Cyclic vinyl triflate substrate

Anhydrous solvent (e.g., 2-MeTHF or toluene)

Standard glassware for inert atmosphere chemistry (Schlenk flask, condenser, etc.)

Magnetic stirrer and heating plate

Procedure:

To an oven-dried Schlenk flask containing a magnetic stir bar, add the palladium precatalyst

(2 mol%), the biarylphosphine ligand (5 mol%), and cesium fluoride (2.0 equivalents).

The flask is evacuated and backfilled with argon three times.

Add the cyclic vinyl triflate substrate (1.0 equivalent) and TESCF₃ (30 mol%) to the flask.

Add the anhydrous solvent (to make a 0.1 M solution) via syringe.

The reaction mixture is stirred at the specified temperature (e.g., 90-110 °C) for 12 hours or

until reaction completion is observed by TLC or GC-MS analysis.

Upon cooling to room temperature, the reaction mixture is diluted with a suitable organic

solvent (e.g., diethyl ether) and filtered through a pad of celite.

The filtrate is concentrated under reduced pressure, and the crude product is purified by

flash column chromatography on silica gel to afford the desired cyclic vinyl fluoride.
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Mechanistic Pathway
The proposed catalytic cycle for the palladium-catalyzed fluorination of cyclic vinyl triflates is

depicted below. The key steps involve oxidative addition of the vinyl triflate to the Pd(0)

complex, transmetalation with fluoride, and C-F reductive elimination. The presence of TESCF₃

is believed to influence the transmetalation step, favoring the formation of a key intermediate

that leads to the desired regioisomer.

Pd(0)L

Oxidative
AdditionVinyl-OTf

L-Pd(II)(Vinyl)(OTf) Transmetalation
(CsF, TESCF₃)

L-Pd(II)(Vinyl)F

C-F Reductive
Elimination

Catalyst
Regeneration

Vinyl-F

Click to download full resolution via product page

Caption: Palladium-catalyzed fluorination cycle.

Nickel-Catalyzed Cross-Electrophile Coupling of
Alkyl Mesylates and Allylic Difluorides
This stereospecific nickel-catalyzed reaction provides access to enantioenriched vinyl
fluoride-substituted cyclopropanes, which are of interest in medicinal chemistry. The reaction

involves the coupling of two electrophiles, an alkyl mesylate and an allylic gem-difluoride,

through a reductive cross-coupling mechanism.

Quantitative Data Summary
Table 3: Substrate Scope for the Nickel-Catalyzed Synthesis of Vinyl Fluoride-Substituted

Cyclopropanes
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Alkyl Mesylate
Allylic gem-
difluoride

Product Yield (%) dr

1-Phenylethyl

methanesulfonat

e

Ethyl 2-(2,2-

difluorovinyl)ben

zoate

Ethyl 2-

((1R,2R)-2-

fluoro-2-(1-

phenylethyl)cyclo

propyl)benzoate

75 >20:1

1-(4-

Methoxyphenyl)e

thyl

methanesulfonat

e

Ethyl 2-(2,2-

difluorovinyl)ben

zoate

Ethyl 2-

((1R,2R)-2-

fluoro-2-(1-(4-

methoxyphenyl)e

thyl)cyclopropyl)

benzoate

82 >20:1

1-

Cyclohexylethyl

methanesulfonat

e

Ethyl 2-(2,2-

difluorovinyl)ben

zoate

Ethyl 2-

((1R,2R)-2-(1-

cyclohexylethyl)-

2-

fluorocyclopropyl

)benzoate

68 >20:1

Yields are for isolated products.

Experimental Protocol: General Procedure for Nickel-
Catalyzed Cross-Electrophile Coupling
Materials:

Nickel precatalyst (e.g., NiBr₂·glyme)

Ligand (e.g., a bipyridine derivative)

Reducing agent (e.g., zinc dust)

Alkyl mesylate substrate
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Allylic gem-difluoride substrate

Anhydrous solvent (e.g., DMF)

Standard glassware for inert atmosphere chemistry

Procedure:

In a nitrogen-filled glovebox, a vial is charged with the nickel precatalyst (5 mol%), the ligand

(10 mol%), and the reducing agent (2.0 equivalents).

The alkyl mesylate (1.2 equivalents) and the allylic gem-difluoride (1.0 equivalent) are added

to the vial.

Anhydrous solvent is added to the vial to achieve the desired concentration.

The vial is sealed and the reaction mixture is stirred at room temperature for 24-48 hours.

The reaction is quenched by the addition of saturated aqueous ammonium chloride.

The mixture is extracted with an organic solvent (e.g., ethyl acetate).

The combined organic layers are dried over anhydrous sodium sulfate, filtered, and

concentrated under reduced pressure.

The crude product is purified by flash column chromatography to yield the vinyl fluoride-

substituted cyclopropane.

Mechanistic Pathway
The proposed mechanism for this cross-electrophile coupling is complex and may involve

multiple competing pathways. One plausible pathway initiates with the coordination of the

electron-deficient olefin of the allylic gem-difluoride to a low-valent nickel catalyst. This is

followed by either oxidative addition into the C-F bond or a directed polar oxidative addition into

the C-O bond of the alkyl mesylate.
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Pathway A: C-F Activation Pathway B: C-O Activation

Ni(0)L₂

Coordination

Allylic gem-difluoride

[Ni(0)(olefin)]

Oxidative Addition
(C-F)

π-allyl-Ni(II)F

Intramolecular SN2

Product

Alkyl Mesylate

Ni(0)L₂

Coordination

Alkyl Mesylate

Oxidative Addition
(C-O)

[Ni(0)(olefin)]

Alkyl-Ni(II)OMs

Intramolecular
Allylation

Product

Allylic gem-difluoride
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Start: Assemble Reactants

Reaction Setup:
- Pd Catalyst

- Ligand
- Base

- (E)-2-Fluorovinyl tosylate
- Arylboronic acid

- Anhydrous Solvent

Heating and Stirring
(e.g., 100 °C, 12-24h)

Aqueous Workup and Extraction

Column Chromatography

Final Product:
2-Aryl-1-fluoroethene

Click to download full resolution via product page

To cite this document: BenchChem. [Application Notes and Protocols: The Use of Vinyl
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 9 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1195381?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1195381?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

